N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused to a quinazoline moiety, with benzyl and methylphenyl substituents.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Triazole compounds, which are structurally similar, are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Related compounds have been shown to impact a variety of pathways, including those involved in immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors , which can lead to various downstream effects.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially impact the action of such compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, CH-acids, and 5-amino-1,2,3-triazole in refluxing dimethylformamide . This method is efficient and yields highly substituted triazoloquinazolines.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions under microwave irradiation conditions. This method is catalyst-free and eco-friendly, involving enaminonitriles and benzohydrazides . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit various biological activities.
Pyrazolo[3,4-d]pyrimidines: Known for their kinase inhibitory activity and potential anticancer properties.
Uniqueness
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
N-benzyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-11-13-18(14-12-16)21-23-25-22(24-15-17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJJHCWUSUHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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